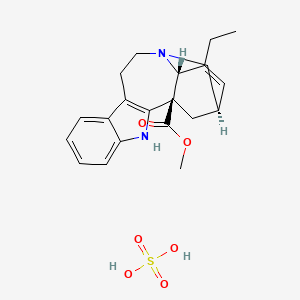
Catharanthin-sulfat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Catharanthine sulfate is a voltage-gated Ca2+ channel blocker found in Catharanthus and is a precursor in the synthesis of vinca alkaloids . It binds tubulin poorly, suppresses the growth of Plasmodium, and decreases blood pressure and heart rate . It is a constituent of anticancer vinca alkaloids and inhibits voltage-operated L-type Ca2+ channel (VOCC) with IC50s of 220 μM and 8 μM for VOCC currents in cardiomyocytes and vascular smooth muscle cells (VSMCs), respectively .
Synthesis Analysis
The synthesis of Catharanthine sulfate has been achieved through the engineering of yeast. The yeast was genetically reprogrammed to produce the alkaloids vindoline and catharanthine, which are precursors of the anticancer drug vinblastine . This represents the longest biosynthetic pathway to be transferred from a plant to a microorganism .
Chemical Reactions Analysis
Catharanthine sulfate is a complex molecule with a molecular formula of C21H26N2O6S . It is involved in various chemical reactions, particularly in the biosynthesis of vinca alkaloids .
Physical And Chemical Properties Analysis
Catharanthine sulfate is a white powder that is soluble in methanol, ethanol, DMSO, and other organic solvents . It has a molecular formula of C21H26N2O6S, an average mass of 434.506 Da, and a monoisotopic mass of 434.151154 Da .
Wissenschaftliche Forschungsanwendungen
1. Modulation der Dopamin-Transmission und der psychomotorischen Effekte von Nikotin Catharanthin-sulfat wurde nachgewiesen, dass es die mesolimbische Dopamin-Transmission und die psychomotorischen Effekte von Nikotin über die Hemmung von α6-Nikotinrezeptoren und Dopamintransportern moduliert {svg_1}. Es wurde gezeigt, dass es die Dopaminausschüttung durch α4- und α6-haltige nikotinerge Acetylcholinrezeptoren hemmt {svg_2}. Diese Eigenschaft macht es zu einer vielversprechenden Verbindung bei der Behandlung von Alkohol- und Opioidabhängigkeit {svg_3}.
2. Hemmung von spannungsgesteuerten Ca2+-Kanalströmen In-vivo-Studien haben gezeigt, dass this compound spannungsgesteuerte Ca2+-Kanalströme hemmt, was zu einem Absinken des Blutdrucks und der Herzfrequenz führt {svg_4}. Dies deutet auf potenzielle Anwendungen bei der Behandlung von Bluthochdruck und anderen Herz-Kreislauf-Erkrankungen hin {svg_5}.
Antiparasitäre Aktivität
this compound zeigt antiparasitäre Aktivitäten {svg_6}. Es hat sich gezeigt, dass es potenzielle Vorteile gegen Arten von Plasmodium hat, was auf seinen möglichen Einsatz bei der Behandlung von Malaria hindeutet {svg_7}.
Vasodilatorische und antihypertensive Aktivitäten
this compound zeigt auch vasodilatorische und antihypertensive Aktivitäten {svg_8}. Diese Eigenschaften könnten bei der Behandlung von Herz-Kreislauf-Erkrankungen von Vorteil sein, insbesondere bei solchen, die mit Bluthochdruck zusammenhängen {svg_9}.
5. Steigerung der Vindolin- und Catharanthin-Akkumulation Es wurde festgestellt, dass die Elicitation mit Chitooligosacchariden die Akkumulation von Vindolin und Catharanthin in Blättern von Catharanthus roseus erhöht {svg_10}. Dies deutet darauf hin, dass this compound als vielversprechender abiotischer Elicitor für die Produktion von Terpenoid-Indolalkaloiden verwendet werden könnte {svg_11}.
6. Aktivierung von Abwehrreaktionen und Hochregulierung wichtiger Gene Es wurde festgestellt, dass this compound Abwehrreaktionen aktiviert und die Transkription wichtiger Gene in Blättern von Catharanthus roseus hochreguliert, wenn es mit Chitooligosacchariden besprüht wird {svg_12}. Dies deutet auf potenzielle Anwendungen in der Pflanzenbiotechnologie und Landwirtschaft hin {svg_13}.
Wirkmechanismus
Target of Action
Catharanthine sulfate, a component of the anticancer drug vinblastine, primarily targets the cell cycle by interfering with mitotic spindle formation . It disrupts the cell cycle and inhibits phosphodiesterase activity, leading to elevated intracellular cAMP levels . It also targets voltage-operated L-type Ca2+ channels (VOCC) in cardiomyocytes and vascular smooth muscle cells (VSMCs) .
Mode of Action
Catharanthine sulfate interacts with its targets and induces changes in the cell. It disrupts the cell cycle by interfering with the formation of the mitotic spindle . This disruption prevents the cell from dividing properly, leading to cell death. Additionally, it inhibits phosphodiesterase activity, which results in an increase in intracellular cAMP levels . This increase in cAMP can have various effects on the cell, including changes in gene expression and cell metabolism. Catharanthine sulfate also inhibits VOCC, which can affect the contraction of heart and smooth muscle cells .
Biochemical Pathways
Catharanthine sulfate affects several biochemical pathways. It is derived from strictosidine, but the exact mechanism of this transformation is currently unknown . It is known to be involved in the synthesis of terpenoid indole alkaloids (TIAs), which are part of a complex metabolic network that influences plant growth and survival . In addition to its cytotoxic and pro-apoptotic effects, catharanthine sulfate activates autophagy signaling pathways and induces autophagic necrosis by inhibiting mTOR .
Pharmacokinetics
It is known that catharanthine sulfate can inhibit dopamine (da) release in a dose-dependent manner . This suggests that it can cross the blood-brain barrier and interact with the central nervous system. More research is needed to fully understand the ADME properties of catharanthine sulfate and their impact on its bioavailability.
Result of Action
The action of catharanthine sulfate leads to several molecular and cellular effects. It reduces oxidative stress and triggers apoptosis in HepG2 liver carcinoma cells in a dose-dependent manner . It also upregulates the expression of autophagy-related genes like LC3, Beclin1, and ULK1 . Notably, catharanthine sulfate increases sirtuin-1 levels, a known autophagy inducer, while decreasing Akt expression compared to untreated cells .
Safety and Hazards
Catharanthine sulfate should be handled with care to avoid contact with eyes, skin, and clothing. It should not be ingested or inhaled, and prolonged or repeated exposure should be avoided . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .
Biochemische Analyse
Biochemical Properties
Catharanthine sulfate interacts with various enzymes, proteins, and other biomolecules. It disrupts the cell cycle by interfering with mitotic spindle formation . Apart from their antioxidant properties, vinca alkaloids like catharanthine sulfate inhibit phosphodiesterase activity and elevate intracellular cAMP levels . It also upregulates the expression of autophagy-related genes like LC3, Beclin1, and ULK1 .
Cellular Effects
Catharanthine sulfate has significant effects on various types of cells and cellular processes. In HepG2 liver carcinoma cells, it has been shown to reduce oxidative stress and trigger apoptosis in a dose-dependent manner . It also upregulates the expression of autophagy-related genes and induces autophagic necrosis by inhibiting mTOR .
Molecular Mechanism
At the molecular level, catharanthine sulfate exerts its effects through several mechanisms. It disrupts the cell cycle by interfering with mitotic spindle formation . It also inhibits phosphodiesterase activity, leading to elevated intracellular cAMP levels . Furthermore, it activates autophagy signaling pathways and induces autophagic necrosis by inhibiting mTOR .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of catharanthine sulfate change over time. For instance, it has been shown to reduce oxidative stress and trigger apoptosis in HepG2 cells in a dose-dependent manner . Over time, it also upregulates the expression of autophagy-related genes .
Dosage Effects in Animal Models
The effects of catharanthine sulfate vary with different dosages in animal models. For instance, it has been shown to inhibit dopamine release through α4 and α6-containing nicotinic acetylcholine receptors in a dose-dependent manner .
Metabolic Pathways
Catharanthine sulfate is involved in several metabolic pathways. It is a key component of the monoterpenoid indole alkaloids (MIAs) biosynthesis pathway . It also plays a role in the autophagy signaling pathway by inhibiting mTOR .
Transport and Distribution
Catharanthine sulfate is transported and distributed within cells and tissues. Overexpression of the catharanthine transporter, CrTPT2, in Catharanthus roseus hairy roots has been shown to dramatically increase the accumulation level of catharanthine sulfate .
Subcellular Localization
It is known that it interacts effectively with the FRB domain of mTOR , suggesting that it may be localized in the vicinity of this enzyme within the cell.
Eigenschaften
IUPAC Name |
methyl (1R,15R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate;sulfuric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2.H2O4S/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18;1-5(2,3)4/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3;(H2,1,2,3,4)/t13-,19+,21-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBHCCBAHJWZET-GYMDHWDQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C[C@H]2C[C@]3([C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the main advantage of using dual-opposite end injection capillary electrophoresis for analyzing catharanthine sulfate?
A1: The research paper [] highlights that dual-opposite end injection capillary electrophoresis (CE) offers a convenient way to simultaneously analyze both catharanthine and its counter-ion, sulfate. This approach eliminates the need for separate analyses, saving time and resources. Furthermore, the contactless conductivity detection method provides a sensitive and versatile way to detect both ionic species.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


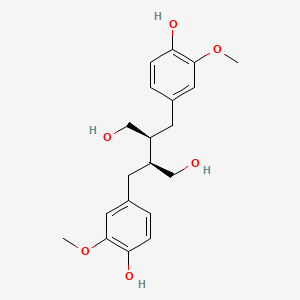
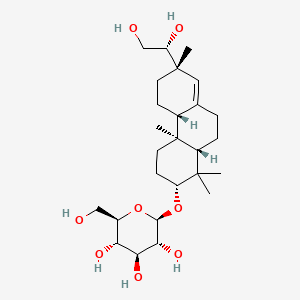
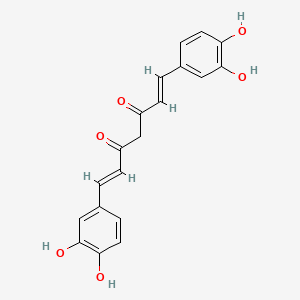

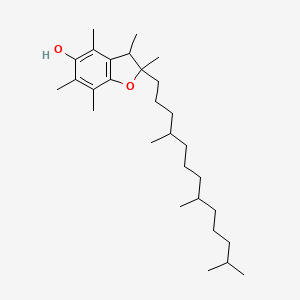


![(6aR,9aS)-4-Hydroxy-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione](/img/structure/B600195.png)


